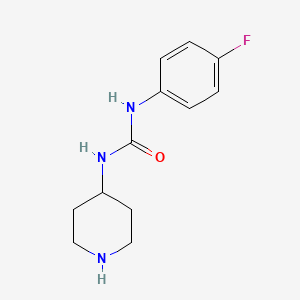![molecular formula C26H26N4O5S B2981793 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-79-3](/img/structure/B2981793.png)
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. It can be determined using various spectroscopic methods .Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, etc. Chemical properties include reactivity, stability, etc .Applications De Recherche Scientifique
Corrosion Inhibition
One notable application of compounds similar to 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is in corrosion inhibition. The research conducted by Ammal et al. (2018) demonstrates the efficacy of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid, highlighting their potential for protecting metal surfaces from corrosive damage in industrial applications. This is achieved through the formation of a protective layer on the metal surface, as indicated by the increase in charge transfer resistance (Ammal, Prajila, & Joseph, 2018).
Photodynamic Therapy
Compounds like 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide could also find application in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base, which exhibited properties useful for PDT. These include good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitubercular Agents
Benzene sulfonamide derivatives, similar in structure to the compound , have been explored for their antimicrobial and antitubercular properties. Shingare et al. (2022) synthesized a series of benzene sulfonamide pyrazole oxadiazole derivatives and evaluated their antimicrobial as well as antitubercular activity. The study reveals potential applications of these compounds in combating bacterial infections and tuberculosis (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).
Anti-Cancer Activity
Another significant application area is in the development of anticancer drugs. A study by Ravinaik et al. (2021) synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their efficacy against various cancer cell lines. The results indicated that most of the tested compounds exhibited moderate to excellent anticancer activity, demonstrating the potential of similar compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5S/c1-18(2)30(17-19-9-5-4-6-10-19)36(32,33)21-15-13-20(14-16-21)24(31)27-26-29-28-25(35-26)22-11-7-8-12-23(22)34-3/h4-16,18H,17H2,1-3H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZWPMAUHZZREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2981711.png)
![5-Tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2981713.png)
![N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2981715.png)
![2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981717.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2981719.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981721.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzenesulfonamide](/img/structure/B2981722.png)
![3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2981724.png)
![1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2981725.png)

![5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2981728.png)


